N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a fluorophenyl group and a phenylsulfanylmethyl group
Preparation Methods
The synthesis of N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylsulfanylmethyl group: This step often involves the reaction of a furan derivative with a phenylsulfanyl compound under controlled conditions.
Attachment of the fluorophenyl group: This is usually done through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the furan derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide can be compared with similar compounds such as:
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide: This compound has a similar furan carboxamide structure but differs in the substituents attached to the furan ring.
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]phenyl}pentanamide: Another related compound with a fluorophenyl group but different overall structure and properties.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S/c19-13-6-8-14(9-7-13)20-18(21)17-11-10-15(22-17)12-23-16-4-2-1-3-5-16/h1-11H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJRXFQWRVCBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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